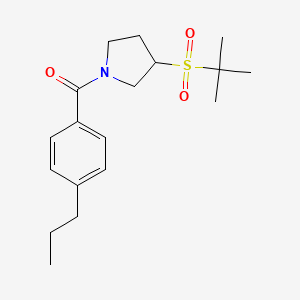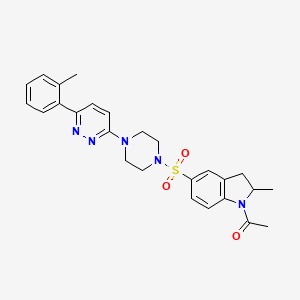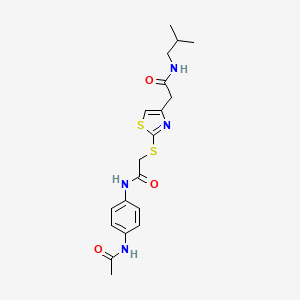
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-propylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Properties
- An efficient one-pot synthetic procedure for pyrrole derivatives, closely related to the compound of interest, has been developed, highlighting the economical and high-yield synthesis of such compounds (Kaur & Kumar, 2018).
- Studies on the conversion of pyridine propargylic alcohols to enones and propynones under mild conditions provide insights into the stereochemistry of protonation and isomerization processes, which are relevant for modifying chemical structures similar to the target compound (Erenler & Biellmann, 2005).
- Research on the synthesis and antiestrogenic activity of related compounds demonstrates the potential for creating molecules with specific biological activities through structural modifications (Jones et al., 1979).
Applications in Organic Synthesis and Biology
- The creation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents showcases their utility as building blocks in organic synthesis, indicating a potential pathway for synthesizing related complex molecules (Guinchard, Vallée, & Denis, 2005).
- The synthesis of dimethyl sulfomycinamate through multistep Bohlmann-Rahtz heteroannulation reactions points towards the compound's utility in synthesizing structurally complex natural products and pharmaceuticals, suggesting similar applications for the compound (Bagley et al., 2005).
Advanced Chemical Analysis and Structure Determination
- Investigations into the crystal structure and DFT study of related boric acid ester intermediates provide a foundation for understanding the electronic structure and reactivity of similar compounds. This knowledge is essential for predicting the behavior and potential applications of the compound of interest in material science and pharmaceuticals (Huang et al., 2021).
Propiedades
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-5-6-14-7-9-15(10-8-14)17(20)19-12-11-16(13-19)23(21,22)18(2,3)4/h7-10,16H,5-6,11-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHVWRDESWXKES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2387916.png)
![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)
![methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate](/img/structure/B2387924.png)

![2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2387927.png)

